molecular formula C16H20N2O3S B2972366 3-{1-[3-(Phenylsulfanyl)propanoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one CAS No. 2097924-03-1

3-{1-[3-(Phenylsulfanyl)propanoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one

Cat. No.: B2972366
CAS No.: 2097924-03-1
M. Wt: 320.41
InChI Key: SEJUBVMEPHAMHM-UHFFFAOYSA-N
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Description

3-{1-[3-(Phenylsulfanyl)propanoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one is a complex organic molecule with potential applications in various fields. It possesses a unique structure combining a pyrrolidine ring, an oxazolidinone ring, and a phenylsulfanyl group, offering an array of functionalities for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[3-(Phenylsulfanyl)propanoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one generally involves a multistep process:

  • Step 1: Formation of the pyrrolidine ring through cyclization of a suitable linear precursor under basic conditions.

  • Step 2: Introduction of the phenylsulfanyl group via nucleophilic substitution, often using thiophenol and a halogenated intermediate.

  • Step 3: Attachment of the oxazolidinone ring, typically via reaction with an isocyanate or urea derivative under mild heating conditions.

Industrial Production Methods

Industrial-scale production might utilize optimized versions of these reactions, ensuring maximum yield and purity. Common techniques include:

  • Batch processing for precise control over reaction conditions.

  • Use of catalytic amounts of strong bases or acids to enhance reaction rates.

  • Purification steps involving recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation, particularly at the sulfur atom of the phenylsulfanyl group, leading to sulfoxide or sulfone derivatives.

  • Reduction: Reduction reactions can be directed at the oxazolidinone ring to open it or reduce the carbonyl functionalities.

  • Substitution: The phenylsulfanyl group can be substituted via nucleophilic or electrophilic mechanisms, depending on the conditions.

Common Reagents and Conditions

  • Oxidizing agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.

  • Reducing agents: Lithium aluminum hydride, sodium borohydride.

  • Substitution reagents: Halogenated compounds, bases such as potassium carbonate.

Major Products

  • Oxidation products: Sulfoxides, sulfones.

  • Reduction products: Reduced pyrrolidine or oxazolidinone derivatives.

  • Substitution products: Variations depending on the substituent introduced at the phenylsulfanyl site.

Scientific Research Applications

Chemistry

  • Synthesis of complex molecules: The compound's reactive sites allow it to be a building block for more intricate molecular structures.

Biology and Medicine

  • Potential drug candidate: Its unique structure could be tailored for specific biological targets, possibly acting as enzyme inhibitors or receptor modulators.

Industry

  • Polymer synthesis: The compound can be used as a monomer or comonomer in polymer chains, imparting specific properties such as flexibility or strength.

Mechanism of Action

3-{1-[3-(Phenylsulfanyl)propanoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one interacts with molecular targets primarily through:

  • Binding to active sites: The pyrrolidine and oxazolidinone rings can fit into active sites of enzymes or receptors.

  • Disruption of biochemical pathways: The phenylsulfanyl group may interfere with normal cellular processes, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • Thiophenylpyrrolidines: Compounds with a thiophenyl group and pyrrolidine ring but lacking the oxazolidinone component.

  • Oxazolidinone derivatives: Variants of oxazolidinone with different substituents on the nitrogen or carbon atoms.

  • Substituted pyrrolidines: Compounds where the pyrrolidine ring is substituted with different groups, but without the phenylsulfanyl group.

Uniqueness

What sets 3-{1-[3-(Phenylsulfanyl)propanoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one apart is its unique combination of functional groups, providing a rich chemistry profile and diverse application potential not seen in simpler or more structurally constrained analogs.

Properties

IUPAC Name

3-[1-(3-phenylsulfanylpropanoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c19-15(7-11-22-14-4-2-1-3-5-14)17-8-6-13(12-17)18-9-10-21-16(18)20/h1-5,13H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJUBVMEPHAMHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2CCOC2=O)C(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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